molecular formula C20H23N3O4S B11027043 N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B11027043
M. Wt: 401.5 g/mol
InChI Key: LRNAITISAUWJNO-UHFFFAOYSA-N
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Description

This compound is a coumarin-based acetamide derivative featuring a 2-methyl-1,3-thiazol-4-yl substituent at the 3-position of the coumarin core and a dimethylaminopropyl side chain. The dimethylaminopropyl group enhances solubility in polar solvents, which is critical for bioavailability.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H23N3O4S/c1-13-22-17(12-28-13)16-9-14-5-6-15(10-18(14)27-20(16)25)26-11-19(24)21-7-4-8-23(2)3/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,21,24)

InChI Key

LRNAITISAUWJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCCCN(C)C)OC2=O

Origin of Product

United States

Preparation Methods

  • The synthesis of N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves several steps:
    • Start with the chromone scaffold, which can be obtained from commercially available precursors.
    • Introduce the thiazole moiety by reacting the chromone with 2-methyl-1,3-thiazole-4-carbaldehyde under suitable conditions.
    • Attach the acetamide group by reacting the thiazole-chromone intermediate with N,N-dimethyl-1,3-diaminopropane (also known as 3-(dimethylamino)-1-propylamine).
    • Purify the product to obtain the final compound.
  • Industrial production methods may involve scalable processes, optimization, and cost-effective routes.
  • Chemical Reactions Analysis

    • N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various reactions:

        Oxidation: It may be susceptible to oxidation under certain conditions.

        Substitution: The acetamide group can participate in substitution reactions.

        Reduction: Reduction of the carbonyl group in the chromone core is possible.

    • Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel compounds.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for therapeutic applications (e.g., anticancer, antimicrobial).

      Industry: Employed in materials science (e.g., polymers, coatings).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Functional Group Analysis

    Key structural analogs include:

    (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

    (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

    N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

    Table 1: Structural and Physicochemical Comparison
    Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
    Target Compound C₂₀H₂₃N₃O₄S 401.48 Not reported Coumarin-2-oxo, thiazole, acetamide, dimethylaminopropyl
    2k () C₁₉H₁₆N₄O₆S 428.41 257–259 Coumarin-4-methyl-2-oxo, nitrobenzylidene, acetohydrazide
    2l () C₂₁H₁₈N₂O₄ 362.38 249–251 Coumarin-4-methyl-2-oxo, phenylallylidene, acetohydrazide
    Compound C₂₁H₃₀N₂O₅ 390.48 Not reported Coumarin-5-hydroxy-2,2-dimethyl-4-oxo, acetamide, dimethylaminopropyl

    Key Observations:

    • Side Chains: The dimethylaminopropyl group in the target compound and ’s analog improves basicity and water solubility relative to the hydrazide derivatives (2k, 2l), which may form stronger hydrogen bonds but have lower solubility .
    • Thermal Stability: The higher melting points of 2k and 2l (257–259°C and 249–251°C, respectively) suggest greater crystallinity, likely due to hydrogen bonding via hydrazide groups, whereas the target compound’s acetamide side chain may reduce intermolecular interactions .

    Hydrogen Bonding and Crystallography

    • Hydrazide Derivatives (2k, 2l): The acetohydrazide group (–NH–N=C–) facilitates extensive hydrogen bonding, forming dimeric or chain motifs in crystal lattices, as observed in similar coumarin derivatives .
    • Crystallographic Tools: Structures of analogs were likely resolved using SHELX or ORTEP-3, standard tools for small-molecule crystallography .

    Biological Activity

    N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound's structure can be broken down into several key components:

    • Dimethylamino Propyl Group : This moiety is known for enhancing lipophilicity and biological activity.
    • Thiazole Ring : Contributes to the compound's interaction with biological targets.
    • Coumarin Derivative : Known for various pharmacological properties including anti-cancer effects.

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities, particularly in inhibiting cancer cell proliferation.

    Key Findings

    • Anti-Cancer Activity :
      • The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231, MCF-7) with IC50 values indicating effective cytotoxicity.
      • Mechanistically, it appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase, similar to other coumarin derivatives .
    • Mechanisms of Action :
      • The compound may modulate signaling pathways such as STAT3, which is crucial in cancer cell survival and proliferation.
      • It has been noted to downregulate PD-L1 expression, enhancing immune response against tumors .

    Data Table: Biological Activity Summary

    Cell Line IC50 (µM) Mechanism of Action
    MDA-MB-23190.66Induces apoptosis, inhibits STAT3
    MCF-7122.0Cell cycle arrest at G2/M phase
    BT-54977.19Apoptosis induction
    MDA-MB-46870.65Modulation of NF-kB signaling

    Case Studies

    Several studies have investigated the biological activity of similar compounds with structural similarities to this compound:

    • Study on Coumarin Derivatives :
      • A study published in ACS Omega highlighted the anti-breast cancer effects of coumarin derivatives, demonstrating IC50 values comparable to those observed for our compound .
      • The study emphasized the importance of structural modifications in enhancing biological efficacy.
    • Thiazole Compounds in Cancer Therapy :
      • Research has shown that thiazole-containing compounds exhibit promising anti-cancer properties by targeting specific molecular pathways involved in tumor growth .
      • These findings support the potential efficacy of this compound.

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